molecular formula C14H14N2O4 B2446733 2-(3-(Ethoxycarbonyl)-4-methyl-1H-pyrazol-1-yl)benzoic acid CAS No. 2007920-58-1

2-(3-(Ethoxycarbonyl)-4-methyl-1H-pyrazol-1-yl)benzoic acid

Cat. No. B2446733
CAS RN: 2007920-58-1
M. Wt: 274.276
InChI Key: GPLFVJYYQNEZOK-UHFFFAOYSA-N
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Description

The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid . It contains a pyrazole ring, which is a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzoic acid derivatives are often synthesized via reactions such as esterification . Pyrazole derivatives can be synthesized through the reaction of α,β-unsaturated carbonyls with hydrazine .


Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring (from the benzoic acid moiety), an ethoxycarbonyl group, a methyl group attached to a pyrazole ring, and a carboxylic acid group .


Chemical Reactions Analysis

Benzoic acid derivatives can undergo a variety of reactions, including decarboxylation, substitution on the R group, and reactions at the carbonyl bond .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For example, benzoic acid is a weak acid and is slightly soluble in water .

Scientific Research Applications

1. Synthesis of Heterocyclic Compounds

  • The ethyl-5-[3-(ethoxycarbonyl)-4-hydroxybenzyl]-2-hydroxybenzoate, a derivative of 2-(3-(Ethoxycarbonyl)-4-methyl-1H-pyrazol-1-yl)benzoic acid, is used in the synthesis of various heterocyclic compounds. This includes the regioselective synthesis of 8,8′-methylene-bis-4-oxo-dihydrochromeno[4,3-c]pyrazoles, showcasing its utility in organic chemistry and pharmaceutical research (Reddy & Nagaraj, 2008).

2. Potential in Nonlinear Optical Materials

  • N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, which include derivatives of this compound, have been studied for their optical nonlinearity in chloroform solutions. These findings suggest potential applications in optical limiting, indicating its importance in the field of photonics and materials science (Chandrakantha et al., 2013).

3. Intermediate in Synthesis of Pyrazole Derivatives

  • 4-(Ethoxycarbonyl)-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, related to the queried compound, is utilized as an intermediate in synthesizing various pyrazole dicarboxylic acid derivatives. This highlights its role in the development of new chemical entities, particularly in heterocyclic chemistry (Kasımoğulları & Arslan, 2010).

4. Application in Antibacterial Activity

  • Derivatives of this compound have been synthesized and evaluated for their antibacterial activity. This underscores its potential utility in medicinal chemistry, particularly in the development of new antibacterial agents (Rai et al., 2009).

5. Electrochemical Behavior Studies

  • The compound's derivatives, such as 1H-3-Methyl-4-ethoxycarbonyl-5-(benzylidenehydrazino)pyrazoles, have been studied for their voltammetric behavior in nonaqueous media. These studies provide valuable insights into the electrochemical properties of pyrazole derivatives (Costea et al., 2006).

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling. Benzoic acid, for example, can cause skin irritation and serious eye damage .

Future Directions

The future directions for this compound would depend on its specific applications. Benzoic acid and its derivatives have been used in a variety of fields, including the food industry, pharmaceuticals, and more .

properties

IUPAC Name

2-(3-ethoxycarbonyl-4-methylpyrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-3-20-14(19)12-9(2)8-16(15-12)11-7-5-4-6-10(11)13(17)18/h4-8H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLFVJYYQNEZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1C)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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